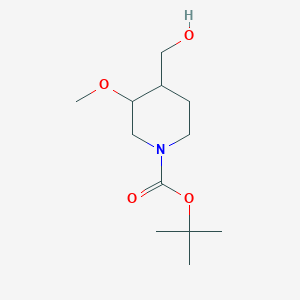Tert-butyl 4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate
CAS No.:
Cat. No.: VC18017943
Molecular Formula: C12H23NO4
Molecular Weight: 245.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H23NO4 |
|---|---|
| Molecular Weight | 245.32 g/mol |
| IUPAC Name | tert-butyl 4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-6-5-9(8-14)10(7-13)16-4/h9-10,14H,5-8H2,1-4H3 |
| Standard InChI Key | JOSHOXKNFUGGDA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)OC)CO |
Introduction
Chemical Identity and Structural Features
Tert-butyl 4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate belongs to the class of N-Boc-protected piperidine derivatives. The piperidine ring is substituted with a methoxy group at position 3 and a hydroxymethyl group at position 4, while the Boc group at the 1-position enhances solubility and stability during synthetic procedures . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₃NO₄ | |
| Molecular Weight | 245.32 g/mol | |
| Boiling Point (Predicted) | 335.3 ± 27.0 °C | |
| Density (Predicted) | 1.09 ± 0.1 g/cm³ | |
| pKa (Predicted) | 14.93 ± 0.10 |
The stereochemistry of the compound is defined as (3R,4S), as indicated by its CAS registry entry . This stereochemical configuration is critical for its interactions in biological systems, particularly in drug discovery contexts where enantioselectivity influences potency and selectivity .
Synthesis and Synthetic Applications
Synthetic Routes
The compound is typically synthesized via Mitsunobu reactions or alkylation strategies. A notable example from the literature involves its use in the preparation of AMPK activators:
-
Mitsunobu Reaction:
In a study by Kuramoto et al. (2020), tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate was coupled with methyl 5-hydroxypyridine-2-carboxylate using cyanomethylenetributylphosphorane (Tsunoda’s reagent) under Mitsunobu conditions . This reaction facilitates the formation of an ether linkage, yielding intermediates for further functionalization. -
Tosylation of Hydroxymethyl Group:
A related derivative, tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (CAS 166815-96-9), is synthesized by treating the hydroxymethyl precursor with toluenesulfonyl chloride in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) . This converts the hydroxymethyl group into a tosylate, a superior leaving group for nucleophilic substitution reactions .
Role in Medicinal Chemistry
The compound serves as a key intermediate in the synthesis of second-generation AMPK activators. For instance, Kuramoto et al. (2020) utilized it to prepare 4-({4-[5-({1-[(5-ethoxypyrazin-2-yl)methyl]-4-fluoropiperidin-4-yl}methoxy)-3-methylpyridine-2-carbonyl]piperazin-1-yl}methyl)benzonitrile succinate (27b), a clinical candidate with improved solubility and reduced hERG inhibitory activity . The hydroxymethyl group enables further functionalization, such as oxidation to carboxylic acids or coupling with aromatic aldehydes via reductive amination .
Physicochemical Properties and Stability
The Boc group significantly influences the compound’s physicochemical profile:
-
Solubility: The Boc group enhances solubility in organic solvents like tetrahydrofuran (THF) and dichloromethane, facilitating reactions under homogeneous conditions .
-
Stability: Under basic conditions, the Boc group is susceptible to cleavage, necessitating careful handling during deprotection steps . Predicted pKa values (~14.93) suggest that the hydroxymethyl group remains protonated under physiological conditions, influencing its reactivity in biological systems .
Applications in Drug Discovery
AMPK Activators
AMPK activators are investigated for their potential in treating metabolic disorders and cancer. Tert-butyl 4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate is a structural component of ASP4132, a preclinical AMPK activator. Modifications at the hydroxymethyl position improve pharmacokinetic properties, as demonstrated by compound 27b’s enhanced oral bioavailability and reduced cardiac toxicity .
Structure-Activity Relationship (SAR) Studies
The compound’s stereochemistry and substituent positions are pivotal in SAR studies:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume